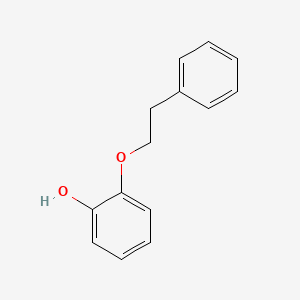

2-(2-Phenylethoxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEILIWEQZAHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604392 | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-24-4 | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Aryl Ether Compounds in Chemical Science

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (R-O-Ar), are a cornerstone of organic chemistry. tandfonline.comosti.govmasterorganicchemistry.com Their structure imparts a unique combination of stability and reactivity, making them prevalent in a vast array of natural products and synthetic materials. The ether linkage to an aromatic system influences the electronic properties of the molecule and provides a site for specific chemical transformations. tandfonline.comosti.govmasterorganicchemistry.com

The synthesis of these compounds is a fundamental topic in organic chemistry education and research, with the Williamson ether synthesis being a classic and widely employed method. masterorganicchemistry.compw.live This reaction typically involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.compw.live The versatility of aryl ethers means they are integral to the synthesis of pharmaceuticals, fragrances, and polymers. tandfonline.comorgchemres.org Their chemical inertness also makes them suitable as high-boiling point solvents in various chemical reactions. osti.gov

Significance of 2 2 Phenylethoxy Phenol As a Model Compound in Fundamental Studies

2-(2-Phenylethoxy)phenol, a specific type of phenolic ether, has gained prominence in academic research as a model compound, particularly in studies related to the structure and degradation of lignin (B12514952). researchgate.netrsc.org Lignin, a complex polymer found in the cell walls of plants, is a rich source of aromatic compounds, but its intricate structure, characterized by a variety of ether linkages, makes it challenging to break down into valuable smaller molecules. researchgate.netrsc.orgncsu.edu

The β-O-4 aryl ether linkage is the most abundant type of bond in lignin, and its selective cleavage is a primary goal in the development of biorefineries for the production of biofuels and other chemicals from biomass. researchgate.netrsc.orgncsu.edu this compound contains a β-O-4 linkage and serves as a simplified, yet representative, model for studying the chemistry of this bond. researchgate.netrsc.org

A notable area of research is the electrochemical degradation of this compound. In one study, the compound, referred to as 2-PEP, was one of four phenolic lignin model compounds used to investigate the cleavage of the Caryl-O bond. researchgate.netrsc.org The research explored its electrocatalytic oxidation in a protic ionic liquid-water electrolyte system. researchgate.netrsc.org The study found that under a nitrogen atmosphere, the compound undergoes direct oxidation on the electrode, leading to the splitting of the aryl ether bond to form a quinone and a carbonium ion. researchgate.netrsc.org In the presence of an oxygen atmosphere, an indirect oxidation pathway involving in-situ generated hydrogen peroxide also occurs. researchgate.netrsc.org

The synthesis of this compound for such studies would likely proceed via the Williamson ether synthesis. A plausible route would involve the reaction of catechol (1,2-dihydroxybenzene) with (2-bromoethyl)benzene (B7723623) under basic conditions. The base would deprotonate one of the phenolic hydroxyl groups of catechol, forming a phenoxide that would then act as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene to form the ether linkage.

While detailed experimental data for this compound is not always published in full, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds. The following tables present anticipated data for its key analytical spectra.

Spectroscopic Data for this compound

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-OH | 4.5-5.5 | broad singlet | 1H |

| Phenyl-H (of phenoxy group) | 6.8-7.0 | multiplet | 4H |

| Phenyl-H (of ethylphenyl group) | 7.2-7.4 | multiplet | 5H |

| O-CH₂ | 4.2-4.4 | triplet | 2H |

| Ph-CH₂ | 3.1-3.3 | triplet | 2H |

| Predicted shifts are based on typical values for similar structural motifs. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (aromatic, attached to OH) | 145-148 |

| C-O (aromatic, attached to ether) | 147-150 |

| Aromatic CH (phenoxy group) | 114-122 |

| Aromatic CH (ethylphenyl group) | 126-129 |

| Quaternary C (ethylphenyl group) | 138-140 |

| O-CH₂ | 69-72 |

| Ph-CH₂ | 36-39 |

| Predicted shifts are based on typical values for similar structural motifs. |

IR (Infrared) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenol) | 3300-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (aryl ether) | 1200-1250 |

| Characteristic absorption ranges are standard for the indicated functional groups. |

Mass Spectrometry Data

| Fragment | Predicted m/z | Significance |

| [M]⁺ | 214 | Molecular ion |

| [M-C₇H₇]⁺ | 123 | Loss of benzyl (B1604629) radical |

| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |

| [C₆H₅O]⁺ | 93 | Phenoxy radical cation |

| Predicted fragmentation patterns are based on common cleavage pathways for phenyl ethers. |

Interdisciplinary Research Perspectives on Phenolic Ethers

Established Synthetic Routes for Alkyl Phenyl Ethers

The classical and most widely employed method for preparing alkyl phenyl ethers is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com The phenoxide is typically generated by treating the corresponding phenol (B47542) with a base. pharmaxchange.info

Alkylation of Phenols with Alkyl Halides and Alkyl Sulfates

The alkylation of phenols is a fundamental transformation that can lead to either O-alkylation (ether formation) or C-alkylation (ring alkylation). researchgate.nettandfonline.com The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the presence of catalysts. researchgate.netresearchgate.net For the synthesis of this compound, the desired pathway is O-alkylation of catechol (1,2-dihydroxybenzene) with a 2-phenylethyl halide.

A general representation of the Williamson ether synthesis is shown below:

Formation of the Phenoxide: R-OH + Base → R-O⁻ + H-Base numberanalytics.com

Nucleophilic Attack: R-O⁻ + R'-X → R-O-R' + X⁻ numberanalytics.com

Here, R-OH represents the phenol, and R'-X is the alkyl halide. For the synthesis of this compound, catechol would be the starting phenol, and 2-phenylethyl bromide or chloride would be the alkylating agent.

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and selectivity of O-alkylation of phenols. researchgate.netphasetransfercatalysis.com In a typical PTC system, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. researchgate.netacs.org This transfer overcomes the insolubility of the phenoxide salt in the organic solvent, thereby accelerating the reaction.

The mechanism under PTC conditions involves the formation of a lipophilic ion pair between the phase-transfer catalyst cation (Q⁺) and the phenoxide anion (ArO⁻). This ion pair, [Q⁺ArO⁻], is soluble in the organic phase and readily reacts with the alkyl halide. researchgate.net

Studies have shown that minimizing the presence of water in the reaction medium can favor O-alkylation over C-alkylation. phasetransfercatalysis.com This is because protic solvents can solvate the oxygen atom of the phenoxide, reducing its nucleophilicity and promoting attack at the less-hindered carbon positions of the aromatic ring. pharmaxchange.infophasetransfercatalysis.com

Table 1: Influence of Phase Transfer Catalysts on Phenol Alkylation

| Catalyst | System Type | Key Findings | Reference |

|---|---|---|---|

| Tetrabutylammonium ion | Liquid-Liquid | The active species is the BuN₄⁺PhO⁻(PhOH) complex. | researchgate.net |

| Tetradecyl trimethyl ammonium bromide | Solid-Liquid | Minimizing water favors O-alkylation over C-alkylation. | phasetransfercatalysis.com |

| Aliquat 336 | Liquid-Liquid | Effective for selective O-alkylation. | phasetransfercatalysis.com |

The competition between O-alkylation and C-alkylation is a critical aspect of phenol alkylation chemistry. researchgate.nettandfonline.com The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). pharmaxchange.infodalalinstitute.com

Theoretical studies have provided valuable insights into the factors governing this regioselectivity. researchgate.netresearchgate.net In the gas phase, O-alkylation is generally the more favorable pathway. researchgate.net However, solvent effects can significantly influence the reaction outcome. Protic solvents, through hydrogen bonding, can stabilize the phenoxide oxygen, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation. pharmaxchange.info

The energy profiles for O- and C-alkylation differ significantly. O-alkylation typically proceeds through an earlier transition state with a greater degree of electrostatic interaction. researchgate.net In contrast, C-alkylation has a later transition state with more significant C-C bond formation. researchgate.net The choice of solvent and counter-ion can alter the relative energies of these transition states, thereby directing the reaction toward the desired product. researchgate.net For instance, the use of aprotic solvents like DMF or DMSO generally favors O-alkylation. pharmaxchange.info

Table 2: Factors Influencing O- vs. C-Alkylation of Phenoxides

| Factor | Favors O-Alkylation | Favors C-Alkylation | Rationale | Reference |

|---|---|---|---|---|

| Solvent | Aprotic (e.g., DMF, DMSO) | Protic (e.g., water, trifluoroethanol) | Protic solvents solvate the oxygen atom, hindering its reactivity. | pharmaxchange.info |

| Counter-ion | K⁺, Li⁺ | Na⁺ | The nature of the ion pair affects the charge distribution on the phenoxide. | nih.gov |

| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻) | - | Facilitates the Sₙ2 reaction at the oxygen. | francis-press.com |

| Reaction Conditions | Anhydrous | Aqueous | Water promotes C-alkylation through solvation. | phasetransfercatalysis.com |

Catalytic Conversion of Hydroxyl Compounds to Ethers

In recent years, catalytic methods for ether synthesis have gained significant attention as they offer more environmentally friendly alternatives to traditional methods that often require stoichiometric amounts of base and generate salt waste. nih.govoup.com These catalytic approaches can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts for etherification are soluble in the reaction medium, offering high activity and selectivity under mild conditions. acs.orgosti.gov Various transition metal complexes have been developed for the synthesis of ethers from alcohols. For instance, a cationic ruthenium-hydride complex has been shown to catalyze the selective etherification of two different alcohols to form unsymmetrical ethers. acs.org

Another approach involves the use of simple zinc(II) salts as catalysts for the esterification of fatty acids with long-chain alcohols, which shares mechanistic similarities with etherification. acs.org Light-promoted nickel catalysis has also been reported for the etherification of aryl electrophiles with alcohols, proceeding through a Ni(I)-Ni(III) catalytic cycle. nih.gov Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been demonstrated as effective homogeneous catalysts for the reductive etherification of aldehydes to produce ethers. osti.govrsc.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. oup.comrsc.org Solid acid catalysts, such as zeolites and acidic resins, are commonly used for the dehydration of alcohols to form symmetrical ethers. masterorganicchemistry.commasterorganicchemistry.com For example, diethyl ether can be synthesized by heating ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com

The mechanism of ether formation over heterogeneous catalysts often involves the protonation of an alcohol molecule to form a good leaving group (water), followed by nucleophilic attack by a second alcohol molecule. masterorganicchemistry.com In the context of producing unsymmetrical ethers like this compound, the reaction would involve the co-reaction of catechol and 2-phenylethanol (B73330) over a suitable heterogeneous catalyst.

Gold catalysts supported on various materials have also been shown to be effective for the low-temperature synthesis of both symmetrical and unsymmetrical ethers from aldehydes and alcohols. nih.gov The proposed mechanism involves the formation of an alcohol-like intermediate on the catalyst surface. nih.gov Bifunctional heterogeneous catalysts, such as those containing both acidic and metallic sites, have been developed for the direct and selective hydrogenation coupling of unsaturated aldehydes with alcohols to yield unsaturated ethers. mdpi.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for Ether Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Soluble in reaction medium | Solid, insoluble in reaction medium |

| Activity/Selectivity | Often high under mild conditions | Can be high, but may require higher temperatures |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Recyclability | Often challenging | Generally straightforward |

| Examples | Ru-hydride complexes, Ni(II) complexes, Zn(II) salts, Zr/Hf POSS complexes | Zeolites, acidic resins (e.g., Amberlyst), supported gold catalysts, bifunctional catalysts |

| References | acs.orgosti.govacs.orgnih.gov | oup.comrsc.orgmasterorganicchemistry.comnih.govmdpi.com |

Synthesis via Styrene (B11656) Oxide Hydrogenation to Phenylethyl Alcohol Derivatives

The 2-phenylethoxy group in the target compound originates from 2-phenylethanol (also known as phenethyl alcohol). A significant industrial route to 2-phenylethanol is the hydrogenation of styrene oxide. epa.govwikipedia.org This method is considered an alternative to the traditional Friedel-Crafts alkylation of benzene (B151609) with ethylene (B1197577) oxide, which generates problematic waste streams. epa.gov

The hydrogenation of styrene oxide can be performed using various catalysts. Raney nickel was an early catalyst used, achieving a 90.2% yield of phenethyl alcohol with a 92% conversion of styrene oxide. epa.gov More recent research has focused on using noble metal catalysts, such as palladium (Pd) or platinum (Pt), often supported on materials like carbon, alumina, or silica (B1680970), to achieve high selectivity. researchgate.net For example, a polyurea-microencapsulated Pd-Cu nanocatalyst has demonstrated complete conversion of styrene oxide with 92% selectivity to 2-phenylethanol. researchgate.net The process can be optimized by adjusting reaction conditions like temperature, pressure, and solvent. researchgate.net This catalytic conversion is a key step in producing the necessary alcohol precursor for the final ether synthesis. csmcri.res.in

Table 3: Catalytic Systems for Hydrogenation of Styrene Oxide to 2-Phenylethanol

| Catalyst | Support/System | Selectivity to 2-PEA (%) | Conversion of Styrene Oxide (%) | Source |

|---|---|---|---|---|

| Raney Nickel | - | - | 92 | epa.gov |

| Pd-Cu | Polyurea-microencapsulated | 92 | 100 | researchgate.net |

| Au/TiO₂ + Pd | Photocatalytic system | High | - | uni-regensburg.de |

Biotransformation Methods for Phenylethyl Alcohol Analogues

Biotransformation offers an alternative, often greener, route to producing 2-phenylethanol and its analogues. nih.gov These methods utilize microorganisms or isolated enzymes to carry out specific chemical conversions. bibliotekanauki.pl A widely studied pathway is the bioconversion of L-phenylalanine to 2-phenylethanol via the Ehrlich pathway, a process commonly carried out by yeasts such as Saccharomyces cerevisiae. nih.govnih.gov

Enzymatic cascades have been engineered in host organisms like E. coli to efficiently convert aromatic amino acids into their corresponding alcohols. researchgate.net For example, a multi-enzyme system can transform L-phenylalanine into 2-phenylethanol with high conversion rates (97%). researchgate.net Another approach involves the biohydroxylation of 2-phenylethanol itself to produce valuable derivatives like tyrosol and hydroxytyrosol (B1673988), using microorganisms such as Aspergillus niger. bibliotekanauki.pl These biotechnological methods are gaining traction as they align with consumer demand for natural products and offer sustainable production routes. nih.gov

Green Chemistry Principles in Phenolic Ether Synthesis

The synthesis of phenolic ethers is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netalfa-chemistry.com This shift involves developing sustainable catalysts and energy-efficient reaction methodologies. alfa-chemistry.com

Development of Sustainable Catalysts

A key focus of green ether synthesis is the development of sustainable catalysts. alfa-chemistry.com This includes heterogeneous catalysts, which are easily separated from the reaction mixture, reducing purification steps and allowing for catalyst recycling. mdpi.com Examples include solid acid catalysts derived from biomass waste, such as sulfonated carbon spheres, which have shown excellent activity and recyclability in esterification reactions, a related process. repec.org

In the context of etherification, zeolites have been developed as catalysts for the reaction of phenols with dimethyl carbonate, a non-toxic alkylating agent. sciforum.net Researchers are also exploring novel catalyst systems that reduce reliance on rare or toxic metals. scitechdaily.com For example, mixed-metal catalysts combining titanium and bismuth have been shown to be more robust and active for esterification than traditional catalysts. acs.org The development of catalysts that can be activated by sunlight further reduces the energy footprint of chemical synthesis. scitechdaily.com

Energy-Efficient Methodologies (e.g., Sonochemical, Microwave-Assisted Reactions)

To reduce the energy consumption associated with traditional heating, alternative energy sources like microwave irradiation and ultrasound (sonochemistry) have been successfully applied to ether synthesis. alfa-chemistry.comtsijournals.com

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while providing high yields. tsijournals.comacs.org For example, the synthesis of diaryl ethers from phenols and aryl halides can be completed in 5-10 minutes under microwave irradiation, often without the need for a catalyst. acs.orgorganic-chemistry.org This method is noted for its simplicity, speed, and clean reaction profiles. organic-chemistry.orgorganic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, also offers significant acceleration. The physical effects of acoustic cavitation, such as microstreaming and the formation of high-velocity microjets, enhance mass transfer and increase reaction rates. mdpi.com This has been applied to the synthesis of various ethers, where ultrasound can significantly shorten reaction times compared to silent (non-sonicated) methods. mdpi.comacs.org For instance, the synthesis of oligo-isosorbide glycidyl (B131873) ethers was achieved in 15 minutes with ultrasound, compared to 3 hours under conventional heating. mdpi.com These energy-efficient techniques are crucial for making the industrial production of ethers more sustainable. alfa-chemistry.com

Table 4: Comparison of Conventional vs. Energy-Efficient Ether Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Diaryl Ether Synthesis (Phenol + Aryl Halide) | Microwave | 5-10 min | High to Excellent | acs.orgorganic-chemistry.org |

| Alkyl Aryl Ether Synthesis (Phenol + Alkyl Halide) | Microwave | < 5 min | 78-100 | tsijournals.com |

| Oligo-Isosorbide Glycidyl Ether Synthesis | Ultrasound | 15 min | - | mdpi.com |

Strategies for Hazardous Waste and Solvent Minimization

The synthesis of phenolic ethers, including this compound, often employs methods like the Williamson ether synthesis, which can generate hazardous waste and utilize significant volumes of solvents. masterorganicchemistry.comscispace.com Minimizing this environmental impact is a critical consideration in modern organic chemistry. environment.gov.za Strategies to achieve this focus on the principles of green chemistry, including the selection of less hazardous reagents and solvents, and optimizing reaction conditions to reduce waste generation. beilstein-journals.org

A primary method for waste reduction is careful inventory management to avoid the disposal of expired chemicals. vcu.edu For ether synthesis specifically, peroxide-forming solvents like diethyl ether require cautious handling and should not be stored for prolonged periods, as they can form dangerously explosive peroxides. culturalheritage.orgstonybrook.edu

Solvent choice is paramount in minimizing hazardous waste. Traditional solvents used in Williamson ether synthesis include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance reaction rates but are considered hazardous. numberanalytics.com Research into greener alternatives has identified solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable, less toxic options for similar reactions. beilstein-journals.org The use of water as a solvent is also an attractive, environmentally benign alternative, though it can be challenging due to the poor solubility of many organic substrates. scispace.com

Optimizing reaction conditions can also lead to significant waste reduction. This includes:

Catalyst Selection: Employing highly efficient and recyclable heterogeneous catalysts can reduce the amount of waste generated from the catalyst itself. beilstein-journals.org

Reaction Temperature and Pressure: Carefully controlling temperature can enhance reaction rates while minimizing side reactions that lead to byproducts and waste. numberanalytics.com

Solvent-Free Reactions: In some cases, reactions can be conducted under solvent-free conditions, for example by grinding solid reactants, which completely eliminates solvent waste. scispace.comacs.org

Waste segregation is a crucial final step in managing the hazardous materials that are generated. Different classes of chemical waste, such as solvents, acids, and bases, should be collected in separate, compatible containers to prevent dangerous reactions and facilitate proper disposal. culturalheritage.orgstonybrook.edu

Synthesis of Functionalized Phenylethoxy Derivatives for Research

The phenylethoxy scaffold is a valuable pharmacophore in medicinal chemistry, and the synthesis of functionalized derivatives allows for the exploration of structure-activity relationships. For instance, derivatives of 2-acetylphenol substituted at the C5 position with phenylethoxy moieties have been synthesized and investigated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant for therapies targeting neurodegenerative disorders. nih.govresearchgate.net

The synthesis of these derivatives often involves the reaction of a substituted phenol with a phenylethyl halide under basic conditions, a classic example of the Williamson ether synthesis. nih.gov The choice of starting materials and reaction conditions can be tailored to produce a variety of functionalized compounds for biological evaluation.

Example: Synthesis of 2-Acetyl-5-(2-phenylethoxy)phenol

A specific example of a functionalized phenylethoxy derivative is 2-Acetyl-5-(2-phenylethoxy)phenol. This compound has been synthesized as part of a series of C5-substituted 2-acetylphenol analogs to evaluate their inhibitory activity against monoamine oxidase B (MAO-B). nih.govresearchgate.net

The synthesis is achieved by reacting 2′,4′-dihydroxyacetophenone with (2-bromoethyl)benzene (B7723623). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone. nih.gov The reaction proceeds via an Sₙ2 mechanism where the more nucleophilic phenoxide ion attacks the primary alkyl halide. masterorganicchemistry.com

Reaction Scheme: The synthesis can be represented by the following reaction: 2′,4′-dihydroxyacetophenone + (2-bromoethyl)benzene → 2-Acetyl-5-(2-phenylethoxy)phenol

Experimental Data: The synthesis of 2-Acetyl-5-(2-phenylethoxy)phenol (2b) resulted in the formation of white crystals. nih.gov Detailed analytical data confirms the structure of the synthesized compound. nih.govresearchgate.net

Table 1: Synthesis and Properties of 2-Acetyl-5-(2-phenylethoxy)phenol

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | 2′,4′-dihydroxyacetophenone, (2-bromoethyl)benzene | nih.gov |

| Reagents | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Acetone | nih.gov |

| Yield | 51% | nih.gov |

| Appearance | White crystals | nih.gov |

| Melting Point | 71.0°C–72.3°C | nih.gov |

| ¹H NMR (600 MHz, CDCl₃) δ | 12.71 (s, 1H), 7.60 (d, J=8.8 Hz, 1H), 7.31 (t, J=7.5 Hz, 2H), 7.28–7.22 (m, 3H), 6.44–6.38 (m, 2H), 4.19 (t, J=7.0 Hz, 2H), 3.09 (t, J=7.0 Hz, 2H), 2.53 (s, 3H) | nih.gov |

| ¹³C NMR (151 MHz, CDCl₃) δ | 202.50, 165.26, 165.15, 137.63, 132.27, 128.92, 128.53, 126.64, 107.85, 101.40, 101.39, 68.84, 35.40, 26.18 | nih.gov |

Cleavage of the Aryl Ether (Caryl-O) Bondresearchgate.netrsc.orgncsu.edu

The Caryl-O bond in this compound is a strong linkage, and its cleavage presents a significant chemical challenge. researchgate.netrsc.org Various strategies, including hydrogenolysis, hydrolysis, and electrocatalytic oxidation, have been explored to break this bond under relatively mild conditions. researchgate.netrsc.orgncsu.edu

Hydrogenolysis Pathways and Mechanisms

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of this compound, hydrogenolysis targets the C-O ether bonds. The reaction is typically carried out in the presence of a heterogeneous catalyst and a hydrogen source. The product distribution is highly dependent on the reaction conditions and the catalyst used.

Studies on related β-O-4 model compounds, such as 2-phenylethyl phenyl ether, have shown that hydrogenolysis can proceed through different pathways. For instance, using a nickel-based catalyst, the reaction may yield a mixture of products resulting from the cleavage of either the Caryl-O or the Calkyl-O bond. ncsu.edu

Hydrolysis Pathways and Reaction Conditions

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, this process can be facilitated by catalysts under various temperature and pressure regimes. The mechanism of hydrolysis of related diaryl ethers under high hydrogen pressure has been shown to involve initial hydrogenation of an aromatic ring, followed by metal or acid-catalyzed C-O bond cleavage to produce cyclohexane (B81311) and cyclohexanol. At lower hydrogen pressures, direct cleavage of the ether bond is favored, yielding benzene and phenol. ncsu.edu

The use of a hydrotalcite-loaded nickel catalyst has demonstrated high conversion rates (over 90%) for the hydrolysis of β-O-4 model compounds in methyl isobutyl ketone at 270 °C, producing phenol and acetophenone (B1666503) with high yields. ncsu.edu

Electrocatalytic Oxidation of Phenolic Lignin Model Compounds (including this compound)researchgate.netrsc.org

Electrocatalytic oxidation has emerged as a promising and environmentally benign method for cleaving the Caryl-O bond in lignin model compounds under mild conditions. researchgate.netrsc.org This approach avoids the need for harsh chemicals and high temperatures and pressures.

Cyclic voltammetry (CV) has been instrumental in elucidating the electrochemical behavior of this compound and other phenolic lignin model compounds in the protic ionic liquid-water system. rsc.org CV studies, combined with the analysis of degradation products, have revealed a dual mechanism for the C-O bond cleavage. rsc.org

Under an inert nitrogen atmosphere, the primary pathway is the direct oxidation of the substrate on the surface of the RuO2-IrO2/Ti mesh electrode. rsc.org This process involves the splitting of the Caryl-O bond to form a quinone and a carbonium ion. rsc.org In contrast, when the reaction is carried out in the presence of oxygen, an indirect oxidation pathway also becomes significant. rsc.org This indirect route involves the in-situ generation of hydrogen peroxide (H2O2), which then participates in the oxidation of the lignin model compound. rsc.org

The degradation of this compound through electrocatalytic oxidation yields several products, with their distribution depending on the reaction atmosphere.

Table 1: Degradation Products of this compound via Electrocatalytic Oxidation

| Product | Formation Pathway |

|---|---|

| Quinone | Direct oxidation on the electrode surface rsc.org |

| Carbonium ion | Direct oxidation on the electrode surface rsc.org |

Catalytic C-O Bond Cleavage (e.g., over Rh/C and Ni/SiO2 catalysts)

Heterogeneous catalysts play a crucial role in the selective cleavage of the C-O bond in lignin model compounds. Rhodium on carbon (Rh/C) and nickel on silica (Ni/SiO2) are among the catalysts that have been investigated for this purpose.

The use of Ni/SiO2 as a catalyst for the hydrogenation of a related β-O-4 model compound, 2-phenylethyl phenyl ether, at 120 °C and 5 bar of hydrogen for 90 minutes resulted in a 20% conversion rate, with a 50% yield of ethylbenzene (B125841). ncsu.edu This indicates that under these conditions, the cleavage of the C-O bond is possible, although the efficiency may be limited.

Table 2: Catalytic Cleavage of a β-O-4 Model Compound (2-phenylethyl phenyl ether)

| Catalyst | Temperature (°C) | Pressure (bar H2) | Time (min) | Conversion (%) | Product | Yield (%) |

|---|

Oxidative Transformations of Phenolic Ethers

The ether linkage and phenolic ring of this compound present multiple sites for oxidative transformations. These reactions are crucial for both synthetic applications and understanding the metabolic fate of such compounds.

Oxidation Reactions Catalyzed by Metal Phthalocyanines

Metal phthalocyanines (MPcs) are robust catalysts known for activating oxidants to perform selective transformations under mild conditions. researchgate.nettubitak.gov.tr Their application in the oxidation of phenolic compounds is a well-studied area, providing insights into potential transformations of phenolic ethers like this compound. researchgate.net The catalytic cycle generally involves the oxidation of the metal center (e.g., Co(II) to Co(III)) by an oxidant, which then facilitates the oxidation of the phenolic substrate. tubitak.gov.tr

Studies on various phenolic substrates, such as 4-nitrophenol (B140041), using cobalt (II) phthalocyanine (B1677752) (CoPc) catalysts and an oxidant like tert-butyl hydroperoxide (TBHP), demonstrate the formation of products like benzoquinone. tubitak.gov.tr The efficiency of these reactions is influenced by several factors, including the substrate-to-catalyst ratio, the choice of oxidant, and temperature. tubitak.gov.tr For instance, increasing the substrate/catalyst molar ratio can lead to a higher conversion rate. tubitak.gov.tr While direct studies on this compound are not detailed, the oxidation of model phenolic compounds suggests that the phenolic moiety of the molecule would be susceptible to oxidation, potentially leading to quinone-type structures. The reaction typically proceeds until the catalyst degrades due to the oxidative environment. tubitak.gov.tr

Table 1: Effect of Substrate Amount on 4-Nitrophenol Oxidation Catalyzed by Co(II) Phthalocyanine This table is based on data for the oxidation of 4-nitrophenol as a model for phenolic compound oxidation.

| Entry | Substrate/Catalyst Molar Ratio | Conversion (%) | Main Product | Selectivity (%) |

| 1 | 1850 | 25.4 | Benzoquinone | 57.7 |

| 2 | 3700 | 38.6 | Benzoquinone | 57.7 |

| 3 | 5550 | 51.3 | Benzoquinone | 57.7 |

| 4 | 7400 | 57.7 | Benzoquinone | 57.7 |

Data adapted from studies on 4-nitrophenol oxidation. tubitak.gov.tr

Biotransformation Studies Leading to Hydroxylated Phenylethoxyphenols

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a green chemistry approach to the selective hydroxylation of aromatic compounds. Fungi, particularly from the Aspergillus genus, are well-known for their ability to hydroxylate aromatic substrates. mdpi.com Studies on 2-phenylethanol, a core structural component of this compound, demonstrate the potential for enzymatic hydroxylation at various positions on the aromatic ring.

The biotransformation of 2-phenylethanol using Aspergillus niger can yield valuable hydroxylated products such as tyrosol (4-hydroxyphenylethanol) and hydroxytyrosol (3,4-dihydroxyphenylethanol). bibliotekanauki.pl This suggests that the phenoxy and the terminal phenyl rings in this compound could be targets for microbial hydroxylation. The process is often carried out using fungal spores, and the reaction efficiency can be enhanced by modifying the culture medium, for example, by adding glucose. bibliotekanauki.pl The hydroxylation is catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com

Furthermore, fungal systems like Mortierella isabellina are capable of hydroxylating the benzylic position of alkylbenzenes, converting ethylbenzene into (R)-1-phenylethanol. cdnsciencepub.com This indicates that the ethyl bridge in the phenylethoxy moiety could also be a site for biocatalytic hydroxylation, which would lead to the formation of 2-(2-hydroxy-2-phenylethoxy)phenol. nih.gov

Table 2: Biotransformation Products of 2-Phenylethanol Using Aspergillus niger This table is based on data for the biotransformation of 2-phenylethanol as a model system.

| Incubation Time (days) | Substrate | Biocatalyst | Product(s) |

| 1-14 | 2-Phenylethanol | Aspergillus niger spores | Tyrosol, Hydroxytyrosol |

Data adapted from biotransformation studies on 2-phenylethanol. bibliotekanauki.pl

Other Relevant Organic Transformations Involving Phenolic Ether Moieties

The phenolic ether structure is a versatile functional group that can participate in a variety of organic transformations, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cycloaddition Reactions of Alkynyl Aryl Ethers

Palladium catalysis is a powerful tool for C-H bond functionalization. In the context of phenolic ethers, alkynyl aryl ethers can undergo palladium(0)-catalyzed cycloaddition with internal alkynes. nih.gov This transformation proceeds through a selective ortho C-H activation of the aryl group, where the alkynoxy moiety acts as an internal directing group. nih.gov

The reaction mechanism is thought to involve the oxidative addition of the ortho C-H bond to the palladium(0) center, forming an arylpalladium hydride intermediate. nih.govnih.gov Subsequent migratory insertion of the alkyne and reductive elimination steps lead to the formation of substituted 2-methylidene-2H-chromenes. nih.gov This reaction demonstrates good tolerance for various functional groups. nih.gov Although this specific reaction requires an alkynyl ether, it highlights a modern synthetic methodology applicable to modified phenolic ether structures for the synthesis of complex heterocyclic systems.

Table 3: Generalized Conditions for Palladium-Catalyzed Cycloaddition of Alkynyl Aryl Ethers

| Catalyst | Ligand | Reactants | Product Type |

| Palladium(0) Complex | Phosphine (e.g., PMe3) | Alkynyl Aryl Ether, Internal Alkyne | 2-Methylidene-2H-chromene |

Based on findings from studies on palladium-catalyzed cycloadditions. nih.govnih.gov

Wittig Rearrangements of Aryloxazolines Featuring Phenylethoxy Structural Units

The semanticscholar.orgmdpi.com-Wittig rearrangement is a carbon-carbon bond-forming reaction that occurs when certain ethers are treated with a strong base. mdpi.com This transformation has been studied in systems containing structural elements similar to this compound, such as 2-(2-benzyloxy)aryloxazolines. semanticscholar.orgmdpi.com The oxazoline (B21484) group can act as an activating group for the deprotonation of the benzylic position by a strong base like butyllithium (B86547).

Upon deprotonation, the resulting carbanion undergoes a semanticscholar.orgmdpi.com-rearrangement, where the aryl group migrates from the oxygen to the adjacent carbon, forming a new C-C bond and a tertiary alcohol. semanticscholar.orgscripps.edu In the case of 2-(2-benzyloxy)phenyl)oxazoline, treatment with butyllithium can lead to the formation of an iminophthalide structure after the initial Wittig rearrangement is followed by an intramolecular cyclization. semanticscholar.org The course of the reaction and the product distribution can be highly dependent on the reaction conditions and the specific structure of the substrate. This methodology provides a pathway to complex diarylmethanol structures from phenolic ether precursors. mdpi.com

Table 4: Base-Induced Reactions of 2-(2-Benzyloxy)aryloxazoline Systems

| Substrate Type | Base | Key Transformation | Product Type |

| 2-(2-Benzyloxy)phenyl)oxazoline | n-Butyllithium | semanticscholar.orgmdpi.com-Wittig Rearrangement & Cyclization | Iminophthalide |

| O-ethyl-N-butylphenylphosphonamidate with benzyl (B1604629) ether | n-Butyllithium | semanticscholar.orgmdpi.com-Wittig Rearrangement | Diarylmethanol |

Based on studies of Wittig rearrangements on related aryl ether structures. semanticscholar.orgmdpi.com

Computational and Theoretical Investigations of 2 2 Phenylethoxy Phenol and Aryl Ether Linkages

Quantum Chemical Methodologies Applied to Phenolic Ethers

Quantum chemical methodologies have become indispensable tools for investigating the intricate electronic structure and reactivity of molecules like 2-(2-phenylethoxy)phenol and other phenolic ethers. These computational approaches provide insights at a molecular level that are often difficult to obtain through experimental means alone. They are particularly valuable for studying the aryl ether linkages that are fundamental to the structure of many important biopolymers, such as lignin (B12514952).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netucc.edu.gh It has proven to be a versatile and accurate methodology for studying a wide range of chemical phenomena in phenolic ethers, from predicting reaction outcomes to elucidating complex reaction mechanisms. nih.govresearchgate.netrsc.org DFT is frequently used to model lignin, a complex biopolymer, to better understand its thermal deconstruction. nih.govnsf.gov

Aryl ether linkages, such as the β-O-4 bond found in this compound, are the most common inter-monomer bonds in lignin. acs.org Understanding the strength of these bonds is crucial for developing efficient lignin depolymerization technologies. nsf.govrsc.org DFT calculations are extensively used to predict the bond dissociation enthalpies (BDEs) of these linkages, providing valuable insights into their thermal stability and the initial sites of reaction during processes like pyrolysis. acs.orgrsc.org

Theoretical studies on various lignin model compounds have consistently shown that the C-O ether bond is generally weaker than the C-C bonds within the structure. researchgate.net Specifically, for β-O-4 linkages, the Cβ-O bond is a primary site for cleavage. Calculations have shown that the presence and position of substituent groups on the aromatic rings can significantly influence the BDEs. For instance, electron-donating groups can affect the stability of the resulting radicals, thereby altering the dissociation energy. researchgate.net

Research using DFT has established that the BDE for the β-O-4 linkage is relatively low compared to other linkages found in lignin, such as the 5-5 or β-5 linkages, making it a key target for catalytic cleavage strategies. researchgate.net The determination of BDEs helps guide the proposal of reaction mechanisms for lignin pyrolysis by identifying the most likely points of initial bond scission. rsc.org

| Lignin Linkage Type | Bond | Average BDE (kcal/mol) | Reference |

|---|---|---|---|

| β-O-4 | Cβ-O | ~65.2 | researchgate.net |

| α-O-4 | Cα-O | ~43.7 | researchgate.net |

| 4-O-5 | C-O | Higher than β-O-4 | nih.govrsc.org |

| β-5 | Cα-O | ~40-44 | researchgate.net |

| β-β' | Cα-Cβ | Low BDEs | nih.govrsc.org |

DFT calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions involving aryl ether linkages. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies, providing a comprehensive understanding of the reaction pathway. acs.orgacs.org

Transition state analysis further refines this understanding by characterizing the geometry and energetic barrier of the highest-energy point along the reaction coordinate. researchgate.net This information is crucial for designing catalysts that can lower the activation energy and improve reaction efficiency. DFT has been applied to study various cleavage mechanisms, including those facilitated by reagents like boron tribromide and those induced by photoexcitation, revealing significant differences in reaction pathways depending on the substrate and conditions. nih.govresearchgate.netnih.gov

The electronic structure of a molecule governs its reactivity. DFT provides several methods to analyze this structure, including the examination of frontier molecular orbitals (HOMO and LUMO) and the calculation of the molecular electrostatic potential (MEP).

HOMO-LUMO Orbital Distributions: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for the lowest energy electronic excitation. ossila.comnih.gov For phenolic ethers, analysis of the HOMO and LUMO distributions can reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential created by a molecule's electron and nuclear charge distribution. oup.com It is a powerful tool for predicting and understanding molecular interactions. oup.comnih.gov The MEP map uses a color gradient to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically shown in red, and positive potential (electron-poor, prone to nucleophilic attack), often shown in blue. researchgate.netresearchgate.net In phenolic ethers, the most negative potential is usually located around the oxygen atoms of the hydroxyl and ether groups, indicating their role as hydrogen bond acceptors. researchgate.netlibretexts.org The MEP can be used to predict how a molecule like this compound will interact with other molecules, such as solvents or reactants, and can help explain substituent effects on reaction rates. nih.gov

Hybrid Quantum-Classical Algorithms (e.g., Variational Quantum Eigensolver - VQE) in Chemical Simulations

The simulation of molecular systems is a promising application for quantum computers, as molecules are inherently quantum mechanical. entangletimes.com However, current quantum devices, often referred to as Noisy Intermediate-Scale Quantum (NISQ) hardware, are limited by errors and a small number of qubits. aip.orghenryyuen.net To bridge the gap between the capabilities of current quantum hardware and the demands of complex chemical problems, hybrid quantum-classical algorithms have been developed. ibm.comaip.orgspinquanta.com

The Variational Quantum Eigensolver (VQE) is a leading example of such a hybrid algorithm. wikipedia.orgarxiv.org VQE is designed to find the ground state energy of a molecule, a central problem in computational chemistry. aip.orghenryyuen.net It operates through a feedback loop between a quantum computer and a classical computer. spinquanta.com

Quantum Part: The quantum computer prepares a trial wavefunction for the molecule using a parameterized quantum circuit known as an "ansatz". entangletimes.com It then measures the energy expectation value of this trial state with respect to the molecule's Hamiltonian.

Classical Part: A classical optimization algorithm takes the energy value from the quantum computer and adjusts the parameters of the quantum circuit to minimize this energy. wikipedia.org

This iterative process leverages the variational principle of quantum mechanics, which states that the energy expectation value of any trial wavefunction will always be greater than or equal to the true ground state energy. entangletimes.com By repeatedly minimizing this value, the VQE algorithm converges towards the ground state energy of the molecule. entangletimes.com VQE is particularly suited for NISQ devices because it can be more robust to noise and requires shorter quantum circuits compared to fully quantum algorithms. henryyuen.netwikipedia.org While currently limited to small molecules, VQE and other hybrid algorithms represent a significant step towards leveraging quantum computing for complex chemical simulations. wikipedia.orgaps.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. For phenolic ethers like this compound, these studies build upon the foundational insights from quantum chemical calculations like DFT. They allow for the investigation of larger systems and longer timescales, providing information on conformational dynamics, intermolecular interactions, and macroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves and how it interacts with its environment. nih.govstanford.edu

Conformational Analysis: The flexibility of the ethoxy bridge in this compound allows the molecule to adopt various spatial arrangements or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energetic barriers between them. For instance, simulations of similar flexible phenolic compounds, such as phenol-benzene complexes, have been used to understand their stable T-shaped and parallel-displaced structures. stanford.edu A simulation of this compound would track the dihedral angles of the ether linkage and the orientation of the two aromatic rings relative to each other, providing a dynamic picture of its structural preferences.

Intermolecular Interactions: MD simulations are also instrumental in characterizing the non-covalent interactions between a molecule and its surroundings, such as solvent molecules or other solutes. These interactions are crucial for understanding its physical properties and biological activity. Studies on phenolic compounds demonstrate that hydrogen bonding is a primary mode of interaction. utwente.nl For this compound, MD simulations can elucidate how the hydroxyl group acts as a hydrogen bond donor and the ether oxygen as an acceptor. In studies of other complex ethers, like hydroxylated polybrominated diphenyl ethers, MD simulations have identified that the driving forces for binding to biological targets include van der Waals and electrostatic interactions. nih.gov The simulations can quantify the strength and lifetime of these hydrogen bonds and other interactions, providing a detailed understanding of its behavior in different chemical environments. utwente.nlnih.gov

| Interaction Type | Potential Role in this compound | Information Gained from MD Simulations |

|---|---|---|

| Hydrogen Bonding | The phenolic -OH group acts as a donor; the ether oxygen acts as an acceptor. | Strength, geometry, and lifetime of hydrogen bonds with solvent or target molecules. |

| Van der Waals Forces | General attractive/repulsive forces between the phenyl rings and other molecules. | Contribution to overall binding energy and conformational stability. |

| π-π Stacking | Interaction between the aromatic rings of the molecule and other π-systems. | Preferred orientation (e.g., parallel-displaced, T-shaped) and interaction energy. |

| Electrostatic Interactions | Interactions based on the partial charges of the atoms, particularly around the polar ether and hydroxyl groups. | Mapping of electrostatic potential; identification of key electrostatic contacts in a binding site. |

Molecular Docking for Ligand-Target Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand binding mechanisms and to screen for potential therapeutic agents. nih.gov

The process involves placing the ligand, in this case, this compound, into the binding site of a target receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each pose. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

Docking studies on phenolic compounds and aryl derivatives have successfully elucidated their binding mechanisms to various biological targets. For example, docking analyses have revealed how phenol ions interact with key amino acid residues in the active site of enzymes like cyclooxygenase-2 (COX-2). researchgate.net Similarly, studies on other aryl compounds have shown specific interactions with DNA base pairs. nih.gov For this compound, a docking study could identify key interactions, such as:

Hydrogen bonds between the phenolic hydroxyl group and polar residues like glutamic acid or asparagine in a protein's active site. nih.gov

π-π stacking interactions between its phenyl rings and aromatic residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic interactions involving the aromatic rings and nonpolar residues.

These computational predictions provide a structural hypothesis for the molecule's biological activity, guiding further experimental investigation. nih.gov

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |

|---|---|---|---|

| Human Pancreatic α-Amylase | -7.5 | ASP300, GLU233, HIS201 | Hydrogen Bond, Hydrophobic Interaction |

| Cyclooxygenase-2 (COX-2) | -8.2 | TYR385, HIS388, PHE518 | Hydrogen Bond, π-π Stacking |

| Estrogen Receptor α | -9.1 | GLU353, GLY521, LEU387 | Hydrogen Bond, Van der Waals |

| Aryl Hydrocarbon Receptor | -6.9 | PHE288, SER356 | π-π Stacking, Hydrophobic Interaction |

Theoretical Studies on Bond Dissociation Energies of Aryl Ether Bonds

The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. acs.org It is a fundamental measure of bond strength and is critical for understanding the thermal stability and chemical reactivity of a molecule. wikipedia.org The cleavage of the C–O bond in aryl ethers is a key step in many chemical processes, including lignin depolymerization and cross-coupling reactions. nih.govresearchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), have been extensively used to calculate the BDEs of various bonds in complex organic molecules. researchgate.netpan.olsztyn.pl These calculations provide accurate BDE values that are often in good agreement with experimental data where available. mdpi.com

Studies on lignin model compounds, which are rich in aryl ether linkages, have provided detailed insights into the strength of different types of C–O bonds. The BDE is significantly influenced by the substituents on the aromatic ring and the structure of the alkyl group. researchgate.net For example, calculations show that Cα–O bonds are generally weaker than Cβ–O bonds in common lignin motifs. researchgate.net The 4-O-5 diaryl ether linkage is known to be particularly strong and challenging to cleave. researchgate.net Theoretical calculations help to quantify these differences. The BDE for the aryl ether C-O bond in a molecule like this compound is expected to be influenced by the presence of the ortho-hydroxyl group on one of the phenyl rings.

| Aryl Ether Linkage Type | Model Compound Example | Calculated BDE (kcal/mol) | Reference Method |

|---|---|---|---|

| α-O-4 | Phenolic α-O-4 dimer model | ~55-57 | DFT researchgate.net |

| β-O-4 | Phenolic β-O-4 dimer model | ~65-70 | DFT researchgate.net |

| 4-O-5 | Diaryl ether model | ~75 | DFT researchgate.net |

| Phenolic O-H | Phenol | ~87-89 | DFT / Experimental mdpi.comnist.gov |

These theoretical studies are crucial for predicting the reactivity of aryl ethers in various chemical environments, from industrial catalysis to biological metabolism. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of molecules like 2-(2-phenylethoxy)phenol. The vibrational modes are sensitive to the bond strengths, molecular geometry, and symmetry.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For this compound, the FTIR spectrum is expected to exhibit characteristic bands for the hydroxyl group, aromatic rings, and the ether linkage.

Based on data from related phenolic compounds and aromatic ethers, the following vibrational bands can be predicted for this compound:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group on the phenol (B47542) ring. The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on both the phenol and phenyl rings.

Aliphatic C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are predicted due to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the ethoxy bridge.

Aromatic C=C Stretch: A series of medium to sharp bands in the 1450-1600 cm⁻¹ region would indicate the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: The stretching vibration of the aryl ether linkage (Ar-O-CH₂) is expected to produce a strong, characteristic band around 1200-1260 cm⁻¹. The C-O stretch of the phenolic hydroxyl group would likely appear in a similar region.

O-H Bend: The in-plane bending of the O-H group is typically observed in the 1330-1440 cm⁻¹ range.

Aromatic C-H Bends: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) rings would appear as strong bands in the 690-900 cm⁻¹ region, and their exact position can help determine the substitution pattern of the aromatic rings.

Table 1: Predicted FTIR Spectral Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Sharp, Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Sharp |

| C-O Stretch (Ether) | 1200-1260 | Strong |

| O-H Bend | 1330-1440 | Medium |

| Aromatic C-H Bend (OOP) | 690-900 | Strong |

Effects of Molecular Symmetry on Vibrational Frequencies

The molecule this compound is an unsymmetrical ether due to the different substituents on either side of the ether oxygen (a 2-hydroxyphenyl group and a phenethyl group). ck12.orgbrainly.in This lack of symmetry means that a larger number of vibrational modes will be both infrared and Raman active. In highly symmetric molecules, certain vibrations can be forbidden in either IR or Raman spectra due to selection rules. However, for a molecule with low symmetry like this compound, most of its fundamental vibrations are expected to be active in both.

The presence of two different aromatic rings and the flexible ethoxy bridge contributes to a complex vibrational spectrum. The molecule is predicted to exist predominantly in non-planar gauche conformations to minimize steric interactions, a phenomenon observed in structurally similar molecules like 2-phenylethanol (B73330) and 2-phenoxyethanol. nih.gov This conformational flexibility can lead to the broadening of some spectral bands or the appearance of multiple closely spaced peaks corresponding to different conformers present at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. The spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the ethoxy bridge, and the phenolic hydroxyl proton.

Aromatic Protons (Ar-H): The protons on the two aromatic rings are expected to resonate in the downfield region of approximately 6.8-7.4 ppm. The protons on the phenyl ring of the phenethyl group would likely appear as a multiplet around 7.2-7.4 ppm. The protons on the substituted phenol ring would be more spread out and show distinct splitting patterns due to the ortho-substitution.

Phenolic Proton (-OH): The chemical shift of the phenolic hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected to appear as a broad singlet in the range of 5-9 ppm.

Ethoxy Protons (-O-CH₂-CH₂-Ar): The two methylene groups of the ethoxy bridge would appear as two distinct triplets in the aliphatic region. The protons of the -O-CH₂- group would be deshielded by the adjacent oxygen and are predicted to resonate around 4.0-4.3 ppm. The protons of the -CH₂-Ar group would be expected at a slightly more upfield position, around 2.9-3.2 ppm. Each signal would be a triplet due to coupling with the adjacent methylene group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl group) | 7.2-7.4 | Multiplet |

| Aromatic (Phenol ring) | 6.8-7.2 | Multiplets |

| Phenolic OH | 5-9 | Broad Singlet |

| -O-CH₂- | 4.0-4.3 | Triplet |

| -CH₂-Ar | 2.9-3.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, this compound is expected to show distinct signals for all 14 carbon atoms.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O) on the phenol ring will be the most downfield in this region due to the deshielding effect of the oxygen atoms.

Aliphatic Carbons: The two methylene carbons of the ethoxy bridge will appear in the upfield region of the spectrum. The carbon atom directly attached to the ether oxygen (-O-CH₂-) is expected to be more deshielded and resonate around 65-75 ppm, while the other methylene carbon (-CH₂-Ar) would likely appear around 35-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150-160 |

| Aromatic C-O (Ether) | 145-155 |

| Aromatic C-H and C-C | 110-140 |

| Aliphatic -O-CH₂- | 65-75 |

| Aliphatic -CH₂-Ar | 35-45 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₄H₁₄O₃), the molecular weight is approximately 230.26 g/mol . chemspider.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 230. The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the loss of a benzyl (B1604629) radical (C₇H₇•) to give a fragment at m/z 139, or the formation of a tropylium ion at m/z 91.

Cleavage of the Ether Bond: Scission of the C-O ether bond can occur. Cleavage at the phenoxy side could generate a phenoxy radical and a cation at m/z 137. Cleavage at the ethoxy side could lead to a fragment corresponding to the phenethyl group.

Loss of Small Molecules: Aromatic alcohols can undergo the loss of carbon monoxide (CO) and a formyl radical (CHO). whitman.edu

Rearrangement Reactions: Hydrogen rearrangements are common and can lead to the formation of various fragment ions.

A related compound, 2-(phenylmethoxy)phenol (an isomer of the target molecule), shows a prominent molecular ion peak and a base peak at m/z 91, corresponding to the tropylium ion formed from the benzyl group. nist.gov Similar fragmentation behavior can be anticipated for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 230 | Molecular Ion [M]⁺ |

| 139 | [M - C₇H₇]⁺ |

| 137 | [M - C₇H₇O]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum is a molecular fingerprint characterized by a molecular ion peak and a series of fragment ions. For aromatic ethers, the molecular ion peak is generally prominent due to the stability of the benzene rings. whitman.eduwhitman.edu The fragmentation of this compound is expected to follow predictable pathways for aromatic ethers. Key fragmentation patterns would likely involve cleavage of the ether bonds. whitman.eduwhitman.edu

A primary fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, which is a major fractionation pathway for aromatic ethers. whitman.eduwhitman.edu Additionally, cleavage of the bond alpha to the ring can occur, potentially leading to fragments with m/z values of 77 (phenyl cation) and 94 (phenoxy radical cation following hydrogen migration). whitman.edu The fragmentation pattern of ethers is often initiated by the oxygen atom, which can lead to a resonance-stabilized cation through β-cleavage. whitman.edu

Table 1: Expected GC-MS Fragmentation Data for this compound

| Parameter | Expected Observation |

| Molecular Ion (M+) | A prominent peak corresponding to the molecular weight of the compound (214.26 g/mol ) is anticipated due to the stability of the aromatic rings. whitman.eduwhitman.edu |

| Key Fragmentation Pathways | Cleavage of the ether linkage and the ethyl bridge is expected. |

| Major Fragment Ions (m/z) | Fragments corresponding to the phenoxy group (C6H5O+), the phenylethyl group (C8H9+), and further breakdown products are likely to be observed. |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Phenolic Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive technique for the analysis of phenolic compounds that may not be suitable for GC-MS without derivatization. This method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its hydrophobicity. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation to produce product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

The characterization of phenolic compounds often involves negative ion mode ESI, although positive ion mode can also be effective. acs.org The choice of ionization mode would depend on the specific adducts and ions formed by this compound.

Table 2: General HPLC-MS/MS Parameters for Phenolic Ethers**

| Parameter | Typical Conditions |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid. |

| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode. |

| MS/MS Transition | Precursor ion (e.g., [M+H]+ or [M-H]-) to specific product ions. |

Atmospheric Pressure Chemical Ionization High-Resolution Mass Spectrometry (APCI-HRMS)

Atmospheric Pressure Chemical Ionization High-Resolution Mass Spectrometry (APCI-HRMS) is another valuable tool for the analysis of compounds like this compound. APCI is particularly suitable for less polar compounds that are not as efficiently ionized by ESI. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

GC-APCI-HRMS has emerged as a useful technique for non-target screening of emerging contaminants and provides efficient ionization. nih.gov This "soft" ionization technique often results in less fragmentation in the source, leading to a more abundant molecular ion, which is beneficial for identification and structural elucidation. nih.gov For this compound, APCI-HRMS would provide a precise mass of the molecular ion, confirming its elemental formula (C14H14O2).

Table 3: Anticipated APCI-HRMS Data for this compound

| Parameter | Expected Result |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | High-Resolution (e.g., Time-of-Flight or Orbitrap) |

| Molecular Formula | C14H14O2 |

| Exact Mass | 214.0994 (for the neutral molecule) |

| Measured Mass | A highly accurate mass measurement of the molecular ion (e.g., [M+H]+ or [M-H]-) would be obtained, allowing for confirmation of the elemental composition. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The phenolic ring in this compound contains a chromophore that absorbs UV light. researchgate.net Phenolic compounds are well-suited for quantification by UV-visible methods due to the unique ability of the phenolic ring to absorb UV light. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The presence of the phenoxy group is likely to influence the position and intensity of these bands. In general, phenolic compounds exhibit a strong absorption band around 280 nm. researchgate.net The specific solvent used can also influence the spectrum.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Wavelength Range (nm) |

| Primary Absorption Band (π → π)* | Around 270-280 nm, characteristic of the phenolic chromophore. |

| Solvent Effects | The polarity of the solvent may cause shifts in the absorption maxima. |

Chromatographic Separation Techniques

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is suitable for the separation of volatile compounds like this compound. The separation is based on the partitioning of the compound between a gaseous mobile phase and a liquid stationary phase coated on a solid support. The retention time in GLC is dependent on the compound's volatility and its interaction with the stationary phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. For the analysis of phenolic compounds, silica (B1680970) gel plates are commonly used as the stationary phase. semanticscholar.orgnih.gov The separation is achieved by developing the plate in a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation. For phenolic compounds, solvent systems often consist of a mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of an acid like formic acid. semanticscholar.orgnih.gov Visualization of the separated spots can be achieved under UV light or by spraying with a suitable reagent. semanticscholar.orgaustinpublishinggroup.com

Table 5: General TLC Parameters for Phenolic Ethers

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel GF254 |

| Mobile Phase | A mixture such as chloroform:ethyl acetate:formic acid (e.g., 5:4:1, v/v/v). semanticscholar.org |

| Visualization | UV light (254 nm) or a spray reagent (e.g., FeCl3). semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of a wide range of aromatic compounds, including this compound. rsc.orgsielc.com Reversed-phase HPLC is the most common mode used for such analyses.

In a typical setup, a C18 column is used as the stationary phase, and the mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of components in a complex mixture. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly (e.g., around 280 nm for phenolic compounds). For quantitative analysis, a calibration curve is constructed using standards of known concentration. This method can be used as a routine monitoring tool for various aromatic hydrocarbons. rsc.org

Table 6: Typical HPLC Conditions for the Analysis of Aromatic Ethers

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10-20 µL |

Environmental Aspects: Degradation and Fate of Phenolic Ethers

Environmental Distribution and Persistence Studies of Aromatic Ethers

Aromatic ethers, including phenolic ethers, can be distributed across various environmental compartments, including air, water, soil, and sediment. researchgate.net Their distribution is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and lipophilicity (often indicated by the octanol-water partition coefficient, Kow). nih.gov For instance, polybrominated diphenyl ethers (PBDEs), a prominent class of aromatic ethers used as flame retardants, have become ubiquitous environmental contaminants due to their widespread use and persistence. acs.org